

Spectroscopic Profile of 3-(Diethylamino)-4methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 3-(Diethylamino)-4-methylphenol

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-(Diethylamino)-4-methylphenol** (CAS No. 6265-08-3), a substituted phenol derivative of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of experimental spectroscopic data in public databases, this document presents predicted spectroscopic values for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for their acquisition. This guide is intended to serve as a foundational resource for researchers working with or synthesizing this compound, enabling its unambiguous identification and characterization.

Chemical Structure and Properties

• IUPAC Name: 3-(Diethylamino)-4-methylphenol

• Synonyms: 3-Hydroxy-6-methyl-N,N-diethylaniline

• CAS Number: 6265-08-3

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol



• Structure:

Predicted Spectroscopic Data

Disclaimer: The following data are predicted based on the chemical structure and comparison with analogous compounds. Experimental verification is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **3-(Diethylamino)-4-methylphenol** Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~6.8 - 7.0	d	1H	Ar-H (ortho to -OH)
~6.6 - 6.8	dd	1H	Ar-H (meta to -OH, ortho to -NEt ₂)
~6.5 - 6.7	d	1H	Ar-H (ortho to -OH, meta to -NEt ₂)
~4.5 - 5.5	br s	1H	-OH
~3.3 - 3.5	q	4H	-N(CH2CH3)2
~2.2 - 2.4	S	3H	Ar-CH₃
~1.1 - 1.3	t	6H	-N(CH2CH3)2

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-(Diethylamino)-4-methylphenol** Solvent: CDCl₃, Reference: TMS (77.16 ppm for CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~155 - 157	Ar-C (C-OH)
~148 - 150	Ar-C (C-NEt ₂)
~130 - 132	Ar-C (C-CH₃)
~120 - 122	Ar-CH
~115 - 117	Ar-CH
~112 - 114	Ar-CH
~44 - 46	-N(CH2CH3)2
~20 - 22	Ar-CH₃
~12 - 14	-N(CH2CH3)2

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for **3-(Diethylamino)-4-methylphenol**



Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Functional Group
3200 - 3600	Strong, Broad	O-H Stretch	Phenolic -OH
2970 - 2930	Medium-Strong	C-H Stretch	Aliphatic (Ethyl, Methyl)
2870 - 2850	Medium	C-H Stretch	Aliphatic (Ethyl, Methyl)
1600 - 1620	Medium	C=C Stretch	Aromatic Ring
1450 - 1550	Medium-Strong	C=C Stretch	Aromatic Ring
1200 - 1300	Strong	C-N Stretch	Aryl-Amine
1150 - 1250	Strong	C-O Stretch	Phenol
800 - 880	Strong	C-H Bend	Aromatic (out-of- plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **3-(Diethylamino)-4-methylphenol** Ionization Mode: Electron Ionization (EI)

m/z	Proposed Fragment	Notes
179	[M] ⁺	Molecular Ion Peak
164	[M - CH₃] ⁺	Loss of a methyl radical from the diethylamino group
150	[M - C ₂ H ₅] ⁺	Loss of an ethyl radical
107	[M - N(C ₂ H ₅) ₂] ⁺	Loss of the diethylamino group

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a small organic molecule like **3-(Diethylamino)-4-methylphenol**.



NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[1]
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (δ = 0.00 ppm).
- Data Acquisition:
 - Acquire ¹H NMR spectra on a 300-600 MHz spectrometer.
 - Acquire ¹³C NMR spectra on the same instrument, often requiring a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data (Free Induction Decay FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration.

FT-IR Spectroscopy

- Sample Preparation:
 - Neat (Liquid/Solid Film): If the sample is a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates.
 - KBr Pellet (Solid): Grind a small amount of the solid sample with dry potassium bromide
 (KBr) powder and press into a thin, transparent pellet.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.
- Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or solvent is recorded and subtracted from the sample spectrum.[2]

Mass Spectrometry



- Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively volatile compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).[3][4]
- Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common hard ionization technique that causes fragmentation, providing structural information.[3][5] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.[5]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).[4]
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z ratio.[6]

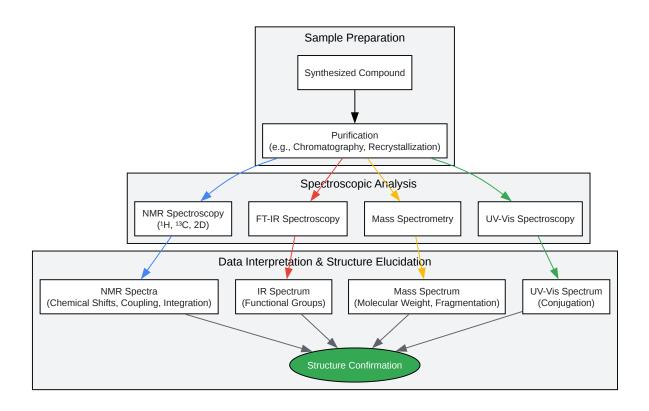
UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, hexane). A typical concentration range is 10^{-4} to 10^{-6} M.
- Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}). For phenolic compounds, the λ_{max} is typically around 270-280 nm.[7]

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized chemical compound.





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Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a predicted spectroscopic profile and standardized analytical methods for **3-(Diethylamino)-4-methylphenol**. While experimental data remains to be published, the information herein offers a robust starting point for researchers in identifying and characterizing this compound. The provided protocols are standard in the field of organic chemistry and should be readily adaptable in any modern analytical laboratory.



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References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. journals.agh.edu.pl [journals.agh.edu.pl]
- 3. Mass spectrometry Wikipedia [en.wikipedia.org]
- 4. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
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